![molecular formula C25H18F2N4O3S2 B2408424 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide CAS No. 895099-27-1](/img/structure/B2408424.png)
2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18F2N4O3S2 and its molecular weight is 524.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Novel derivatives of benzothiazole and benzimidazole, which share structural similarities with the queried compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant antitumor activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment.
Benzothiazole Derivatives
Compounds with a benzothiazole moiety have been investigated for their Src kinase inhibitory and anticancer activities, showing inhibition of cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells. The study by Fallah-Tafti et al. (2011) highlights the structure-activity relationship of these compounds and their potential as anticancer agents (Fallah-Tafti et al., 2011).
Benzimidazole Derivatives
Research on 2-substituted benzimidazoles has demonstrated their anticancer efficacy, with several compounds exhibiting antitumor activity against hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines. The work by Refaat (2010) provides evidence of the potential of these derivatives in cancer therapy (Refaat, 2010).
Antioxidant Activity
Compounds containing pyrazolo[4,3-c][1,2]benzothiazine structures have been synthesized and evaluated for their antioxidant activities. These studies indicate that such compounds can act as effective scavengers of reactive oxygen species, suggesting their potential use in conditions associated with oxidative stress.
- N-Substituted Benzyl/Phenyl Derivatives: Ahmad et al. (2012) synthesized derivatives based on the pyrazolobenzothiazine ring system and found that many exhibited significant radical scavenging activity. This research points to the potential of these compounds in the development of new antioxidants (Ahmad et al., 2012).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling
- Benzothiazolinone Acetamide Analogs: Studies on benzothiazolinone acetamide analogs have included spectroscopic and quantum mechanical analyses to understand their electronic properties and interactions with biological targets. These compounds have shown potential for use in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and ability to interact with proteins like Cyclooxygenase 1 (COX1), indicating their versatility in both biological and photovoltaic applications (Mary et al., 2020).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O3S2/c26-17-7-5-6-16(12-17)14-31-21-11-4-1-8-18(21)24-22(36(31,33)34)13-28-25(30-24)35-15-23(32)29-20-10-3-2-9-19(20)27/h1-13H,14-15H2,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXWDNZDRPTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC(=CC=C4)F)SCC(=O)NC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

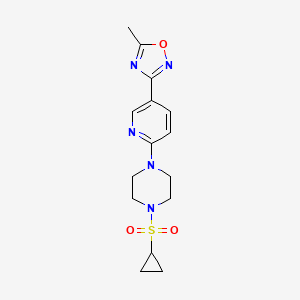
![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
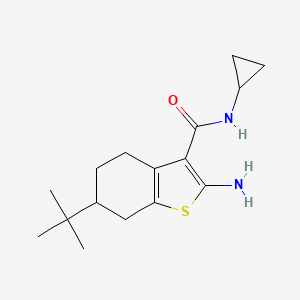
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
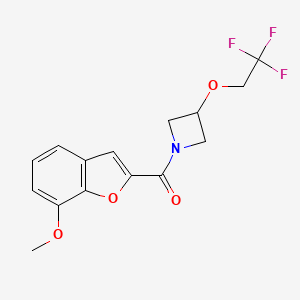
![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
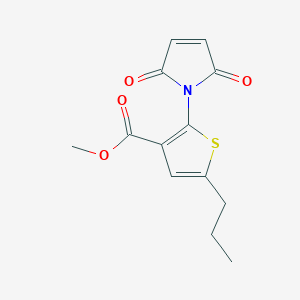
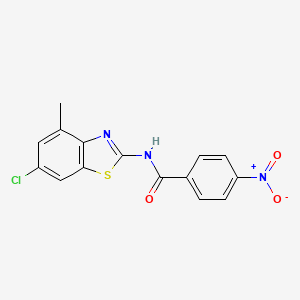
![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)
![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)